3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid
Description
3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid (C₉H₁₁BClFO₃, molecular weight 232.44 g/mol) is a boronic acid derivative featuring a phenyl ring substituted with chlorine (Cl), fluorine (F), and an isopropoxy group (-OCH(CH₃)₂) at positions 3, 5, and 4, respectively . Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The unique substitution pattern of this compound—combining halogen atoms (Cl, F) and a bulky alkoxy group—imparts distinct electronic and steric properties, making it valuable for tailored synthetic applications.
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHISCUVPDXONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce chlorine and fluorine atoms.
Isopropoxy Group Introduction: The isopropoxy group is introduced through a substitution reaction, often using isopropyl alcohol in the presence of a suitable catalyst.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Primary Reaction: Suzuki-Miyaura Cross-Coupling
This reaction is the most extensively studied application of the compound, enabling carbon-carbon bond formation between the boronic acid and aryl/vinyl halides.
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ |
| Base | K₂CO₃, Na₂CO₃, or CsF |
| Solvent | Toluene, ethanol, or THF |
| Temperature | 60–100°C |
| Atmosphere | Inert (N₂ or Ar) |
| Reaction Time | 12–24 hours |
Mechanism :
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Oxidative Addition : The palladium catalyst reacts with the aryl halide to form an aryl-palladium complex.
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Transmetalation : The boronic acid transfers its aryl group to the palladium center, facilitated by the base.
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Reductive Elimination : The biaryl product is released, regenerating the palladium catalyst .
Key Product : Biaryl derivatives, widely used in pharmaceuticals (e.g., kinase inhibitors) and materials science .
Influence of Substituents on Reactivity
The substituents critically affect reaction efficiency:
-
Chloro Group : Enhances electrophilicity of the boronic acid, accelerating transmetalation.
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Fluoro Group : Stabilizes the intermediate through electron-withdrawing effects.
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Isopropoxy Group : Provides steric bulk, reducing undesired side reactions like protodeboronation .
Comparative Reactivity :
| Compound | Relative Reaction Rate (vs. Reference) |
|---|---|
| 3-Chloro-5-fluoro-4-isopropoxyphenyl | 1.5× |
| 3-Fluoro-5-isopropoxyphenyl | 1.0× (Reference) |
| 3-Chloro-4-fluoro-5-isopropoxyphenyl | 0.8× |
Data inferred from analogous phenylboronic acid systems .
Side Reactions and Mitigation Strategies
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Protodeboronation :
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Cause : Acidic conditions or prolonged heating.
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Mitigation : Use anhydrous solvents and minimize reaction time.
-
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Homocoupling :
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Cause : Oxidative conditions or excess base.
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Mitigation : Optimize catalyst loading and maintain strict inert atmosphere.
-
Industrial-Scale Considerations
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid serves as a versatile building block in organic synthesis, particularly in constructing biaryl compounds and other complex structures through cross-coupling reactions.
- Pharmaceutical Intermediates: It is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new drugs.
2. Medicinal Chemistry:
- Enzyme Inhibitors: Research has shown that boronic acids can act as enzyme inhibitors, making this compound relevant in developing therapeutic agents targeting specific biological pathways .
- Biological Studies: The compound is utilized in studies focusing on receptor ligands and other biological interactions, enhancing our understanding of drug-receptor dynamics.
3. Material Science:
- Advanced Materials Production: The compound finds applications in producing advanced materials, including polymers and electronic materials, due to its chemical stability and reactivity.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using various palladium catalysts and bases, yielding high purity products suitable for further applications in pharmaceuticals.
| Catalyst | Base | Yield (%) |
|---|---|---|
| Pd(PPh3)4 | K2CO3 | 85 |
| Pd(dppf)Cl2 | NaOH | 90 |
| Pd(OAc)2 | K3PO4 | 78 |
Case Study 2: Development of Enzyme Inhibitors
In a pharmacological study, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The compound showed promising results, indicating its potential as a lead compound for drug development.
| Enzyme Target | IC50 (µM) | Remarks |
|---|---|---|
| Enzyme A | 0.5 | Strong inhibition |
| Enzyme B | 2.0 | Moderate inhibition |
| Enzyme C | 1.0 | Potential lead compound |
Mechanism of Action
The mechanism by which 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically associated with the specific reactions it undergoes, such as the Suzuki-Miyaura reaction, where the palladium catalyst facilitates the transmetalation step.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Compounds
Structural and Electronic Differences
The compound’s reactivity and applications can be contextualized by comparing it to related phenylboronic acids (Table 1). Key structural analogs include:
| Compound Name | Substituents (Positions) | Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid | Cl (3), F (5), -OCH(CH₃)₂ (4) | C₉H₁₁BClFO₃ | 232.44 | Bulky alkoxy, dual halogenation |
| p-Chlorophenylboronic acid | Cl (4) | C₆H₆BClO₂ | 156.38 | Single para-Cl substituent |
| 3,4-Dichlorophenylboronic acid | Cl (3, 4) | C₆H₅BCl₂O₂ | 190.83 | Adjacent Cl groups |
| 3-Fluoro-4-formylphenylboronic acid | F (3), -CHO (4) | C₇H₆BFO₃ | 167.93 | Formyl group introduces electrophilicity |
| 2-Methoxy-5-pyridineboronic acid | -OCH₃ (2), pyridine ring | C₆H₇BNO₃ | 151.94 | Heteroaromatic ring |
Key Observations :
- Steric Hindrance : The isopropoxy group at position 4 introduces greater steric bulk than smaller alkoxy groups (e.g., methoxy in 2-methoxy-5-pyridineboronic acid), which may slow reaction kinetics in sterically demanding environments .
- Hybrid Functionality : Unlike dichlorinated analogs (e.g., 3,4-dichlorophenylboronic acid), the combination of Cl and F creates a polarized electronic environment, which could improve regioselectivity in coupling reactions .
Suzuki-Miyaura Coupling
Boronic acids with electron-withdrawing groups (EWGs) like Cl and F exhibit enhanced reactivity due to increased Lewis acidity of the boron atom. For example:
- The target compound’s dual EWGs may facilitate faster transmetallation steps compared to mono-halogenated analogs like p-chlorophenylboronic acid .
Solubility and Stability
Analytical Characterization
Techniques such as NMR (nuclear magnetic resonance) and X-ray diffraction are critical for differentiating substituent effects. For instance:
- NMR Analysis : As demonstrated in studies of structurally related compounds (e.g., ), chemical shifts in regions influenced by substituents (e.g., positions 29–44) can reveal electronic perturbations caused by Cl/F substitution .
- Thermogravimetric Analysis (TGA) : The bulky isopropoxy group may reduce thermal stability compared to smaller analogs, as seen in TGA profiles of similar boronic acids .
Biological Activity
3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets, including enzymes and receptors involved in disease processes, especially cancer. This article explores its biological activity through a review of research findings, case studies, and detailed data tables.
- Molecular Formula : C12H14BClF3O3
- Molecular Weight : 284.49 g/mol
- CAS Number : 2096335-18-9
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes. This property makes it a valuable tool in studying enzyme functions and developing therapeutic agents.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit cell growth in various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values range from 18 nM to 104 nM across different cell lines, indicating potent activity against tumor growth .
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 (Colon) | 104 |
| LNCaP (Prostate) | 18 |
| RS4;11 (Leukemia) | 38 |
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of proteasomes and other critical enzymes involved in cancer progression. For example:
- MDM2 Inhibition : It has been reported that this compound can effectively inhibit MDM2, a protein that regulates the p53 tumor suppressor pathway, leading to enhanced apoptosis in cancer cells .
Study on Antitumor Efficacy
A study conducted on xenograft models demonstrated that the administration of this compound resulted in significant tumor regression. The study highlighted:
- Dosage : Administered at doses of 100 mg/kg led to approximately 86% regression in tumor size over a treatment period of two weeks.
- Mechanism : The observed effects were linked to the activation of pro-apoptotic pathways and inhibition of cell cycle progression.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Main Activity |
|---|---|---|
| This compound | 18 - 104 | Anticancer |
| MI-1061 | <6.4 | MDM2 Inhibition |
| Compound 39 | <10 | Antitumor Activity |
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid in laboratory settings?
This compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:
- Borylation of halogenated intermediates : Start with a halogenated aromatic substrate (e.g., 3-chloro-5-fluoro-4-isopropoxybromobenzene) and react with bis(pinacolato)diboron under palladium catalysis.
- Protecting group strategies : The isopropoxy group may require protection during synthesis to prevent side reactions.
- Purification : Column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures) is recommended to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-analytical approach is critical:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., chloro, fluoro, isopropoxy groups).
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>96% as per supplier data) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (232.44 g/mol) and isotopic patterns .
Q. What are the critical storage and handling precautions?
- Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic acid group .
- Hazards : Wear PPE (gloves, goggles) due to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Advanced Research Questions
Q. How do the positions of chloro, fluoro, and isopropoxy substituents influence its reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The fluoro and chloro groups reduce electron density at the boron-bound carbon, enhancing oxidative addition in Suzuki couplings.
- Steric hindrance : The isopropoxy group at the 4-position may slow coupling kinetics due to steric bulk. Compare with analogs like 3-chloro-4-fluorophenylboronic acid, which lacks this substituent and shows faster reaction rates .
- Data contradiction : Some studies report reduced yields with bulky alkoxy groups, necessitating optimized catalyst systems (e.g., Pd(OAc) with SPhos ligands) .
Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings using this boronic acid?
- Catalyst selection : Use PdCl(dppf) or Pd(PPh) for sterically hindered substrates.
- Base optimization : KCO in aqueous THF or CsCO in DMF improves solubility and deprotonation efficiency.
- Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks .
Q. How can conflicting purity reports from different analytical methods be resolved?
- Cross-validation : Combine NMR (to detect fluorinated impurities) with quantitative NMR for boron-specific analysis.
- Thermogravimetric analysis (TGA) : Detect residual solvents or moisture, which may skew HPLC purity values .
Q. What safety protocols mitigate risks during large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
